2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide is a complex organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features two isoindolinone moieties connected by an acetamide linkage, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide typically involves the condensation of 2-oxoindoline-5-carboxylic acid with 2-amino-1,3-dioxoisoindoline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-3-yl)acetamide
- 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-4-yl)acetamide
- 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-6-yl)acetamide
Uniqueness
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide is unique due to its specific substitution pattern on the isoindolinone moieties, which may confer distinct biological activities and chemical properties compared to its analogs. The position of the substituents can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-15-8-10-7-11(5-6-14(10)20-15)19-16(23)9-21-17(24)12-3-1-2-4-13(12)18(21)25/h1-7H,8-9H2,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRBHZRCGBEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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